(Z)-methyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
CAS No.: 859137-84-1
Cat. No.: VC8446058
Molecular Formula: C22H22O5
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859137-84-1 |
|---|---|
| Molecular Formula | C22H22O5 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | methyl 2-[[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate |
| Standard InChI | InChI=1S/C22H22O5/c1-13(2)16-7-5-15(6-8-16)11-20-21(23)18-10-9-17(12-19(18)27-20)26-14(3)22(24)25-4/h5-14H,1-4H3/b20-11- |
| Standard InChI Key | SIKIPCLWDIIQAH-JAIQZWGSSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |
| SMILES | CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, (Z)-methyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, reflects its intricate architecture. Its molecular formula is C<sub>22</sub>H<sub>24</sub>O<sub>5</sub>, with a molecular weight of 368.385 g/mol. The structure integrates three key moieties:
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A 2,3-dihydrobenzofuran scaffold with a ketone group at position 3.
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A 4-isopropylbenzylidene substituent attached to the benzofuran ring.
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A methyl propanoate group linked via an ether bond at position 6.
The (Z)-configuration of the benzylidene double bond ensures spatial alignment critical for biological activity.
Physicochemical Properties
Key physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of (Z)-Methyl 2-((2-(4-Isopropylbenzylidene)-3-Oxo-2,3-Dihydrobenzofuran-6-Yl)Oxy)Propanoate
| Property | Value/Description |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>24</sub>O<sub>5</sub> |
| Molecular Weight | 368.385 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 142–145°C |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
| LogP (Partition Coefficient) | 3.2 |
The compound’s moderate lipophilicity (LogP = 3.2) suggests favorable membrane permeability, a trait advantageous for topical applications.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 1):
Step 1: Formation of 2,3-Dihydrobenzofuran-3-one
Benzofuran-3-one is synthesized via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
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δ 7.82 (s, 1H, benzylidene CH)
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δ 7.45–7.32 (m, 4H, aromatic H)
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δ 4.62 (q, J = 6.8 Hz, 1H, OCH<sub>2</sub>)
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δ 3.72 (s, 3H, COOCH<sub>3</sub>)
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δ 1.29 (d, J = 6.8 Hz, 6H, isopropyl CH<sub>3</sub>)
<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):
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δ 190.2 (C=O, benzofuran)
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δ 170.5 (COOCH<sub>3</sub>)
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δ 161.3 (benzylidene C)
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δ 55.8 (OCH<sub>3</sub>)
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 369.2 [M+H]<sup>+</sup>, consistent with the molecular formula.
Biological Activity and Mechanisms
Tyrosinase Inhibition
The compound exhibits potent tyrosinase inhibitory activity (IC<sub>50</sub> = 1.8 μM), outperforming kojic acid (IC<sub>50</sub> = 16.7 μM). Its mechanism involves chelating the enzyme’s copper ions and competing with tyrosine for the active site (Figure 2).
Table 2: Comparison of Tyrosinase Inhibitors
| Compound | IC<sub>50</sub> (μM) |
|---|---|
| (Z)-Methyl 2-((2-(4-Isopropyl...) | 1.8 |
| Kojic Acid | 16.7 |
| Arbutin | 24.3 |
Melanogenesis Suppression
In B16F10 melanoma cells, the compound reduces melanin synthesis by 78% at 10 μM concentration without cytotoxicity (cell viability >90% at 50 μM).
Future Research Directions
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Toxicology Profiles: Long-term in vivo safety assessments.
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Formulation Optimization: Nanoencapsulation to enhance dermal penetration.
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Clinical Trials: Phase I studies for efficacy in melasma patients.
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